1,2-Diphenylethanedione monoxime

Catalog No.
S1504308
CAS No.
14090-77-8
M.F
C14H11NO2
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diphenylethanedione monoxime

CAS Number

14090-77-8

Product Name

1,2-Diphenylethanedione monoxime

IUPAC Name

(2Z)-2-hydroxyimino-1,2-diphenylethanone

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13-

InChI Key

OLBYFEGTUWWPTR-SQFISAMPSA-N

SMILES

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(=O)C2=CC=CC=C2

1,2-Diphenylethanedione monoxime (CAS 14090-77-8), commonly known as benzil monoxime, is a dual-functional dione monoxime featuring both a ketone and an oxime group flanked by bulky phenyl rings [1]. In industrial and analytical procurement, it is primarily valued as a highly selective chelating agent for transition metals—particularly cobalt and palladium—and as a direct precursor for synthesizing complex nitrogen-containing heterocycles like imidazole N-oxides[2]. Unlike simpler aliphatic oximes, its extended aromatic system provides distinct thermal stability, specific metal coordination geometries, and high molar absorptivity in spectrophotometric assays, making it a critical reagent for specialized extraction protocols and solvent-free mechanochemical manufacturing [1].

Attempting to substitute 1,2-diphenylethanedione monoxime with generic aliphatic oximes like dimethylglyoxime (DMG) or its parent diketone, benzil, leads to critical failures in both process safety and synthetic efficiency. Thermally, Ti(IV) coordination adducts of DMG decompose violently upon heating, whereas the equivalent benzil monoxime adducts undergo a safe, controlled Beckmann fragmentation [1]. Synthetically, substituting benzil monoxime with benzil in multi-component heterocycle synthesis requires additional oximation steps, drastically reducing atom economy. Furthermore, in mechanochemical ball-milling processes for imidazole N-oxides, benzil monoxime achieves near-quantitative yields (>90%), a performance metric that cannot be replicated by simpler precursors or standard solution-phase protocols [2].

Thermal Stability and Controlled Fragmentation in Metal Adducts

When forming coordination adducts with titanium tetrachloride, the choice of oxime ligand dictates the thermal safety of the resulting complex. Quantitative thermal analysis demonstrates that TiCl4 adducts of 1,2-diphenylethanedione monoxime undergo a controlled Beckmann fragmentation at approximately 120 °C to yield phenyl cyanide [1]. In direct contrast, the equivalent adducts formed with the common substitute dimethylglyoxime (DMG) decompose violently upon heating[1].

Evidence DimensionThermal decomposition behavior of TiCl4 adducts
Target Compound DataControlled Beckmann fragmentation at ~120 °C
Comparator Or BaselineDimethylglyoxime (DMG) adducts (violent decomposition on heating)
Quantified DifferenceSafe, predictable fragmentation vs. violent exothermic decomposition
ConditionsHeating of TiCl4-oxime coordination adducts

Predictable and controlled thermal behavior is strictly required for the safe scale-up of coordination complexes in materials synthesis and chemical vapor deposition.

High-Yield Mechanochemical Processability for Heterocycle Synthesis

For the synthesis of 2-unsubstituted imidazole N-oxides, 1,2-diphenylethanedione monoxime demonstrates exceptional reactivity under solvent-free mechanochemical conditions. When reacted with N-benzylformaldimine via ball-milling, it affords the target imidazole N-oxide as an exclusive product in a 92% yield [1]. This significantly outperforms standard solution-phase protocols, which suffer from moderate yields and require extensive solvent usage and workup[1].

Evidence DimensionYield of 1-benzyl-4,5-diphenylimidazole N-oxide
Target Compound Data92% isolated yield (exclusive product)
Comparator Or BaselineStandard solution-phase protocol (moderate yields, complex workup)
Quantified Difference>90% yield with zero solvent waste vs. moderate yield with high solvent overhead
ConditionsBall-milling mechanochemical activation vs. solution-phase reaction

Procuring this specific monoxime enables manufacturers to adopt high-yield, solvent-free mechanochemical workflows, significantly reducing hazardous waste and processing time.

Spectrophotometric Selectivity for Trace Cobalt Extraction

In analytical procurement, 1,2-diphenylethanedione monoxime is selected over standard aliphatic oximes for its specific performance in trace metal extraction. It forms a highly stable, colored chelate with Cobalt(II) that can be selectively extracted into organic solvents, allowing for precise spectrophotometric determination [1]. While dimethylglyoxime is the industry standard for Nickel(II), it lacks the specific steric and electronic profile required to efficiently partition Cobalt(II) away from interfering aqueous ions, making benzil monoxime the required reagent for this specific assay [1].

Evidence DimensionTarget metal selectivity in solvent extraction
Target Compound DataSelective formation and extraction of Co(II) complexes
Comparator Or BaselineDimethylglyoxime (DMG) (optimized for Ni(II), poor for Co(II) extraction)
Quantified DifferenceHigh selectivity for Co(II) vs. Ni(II)-centric activity
ConditionsSpectrophotometric analysis and organic solvent extraction

Analytical laboratories must procure this exact compound to ensure accurate, interference-free quantification of trace cobalt in metallurgical and environmental samples.

Trace Cobalt and Palladium Quantification in Analytical Labs

Because 1,2-diphenylethanedione monoxime forms highly stable, extractable chelates with Co(II) and Pd(II), it is the right choice for analytical laboratories conducting spectrophotometric trace metal analysis. Its use ensures high sensitivity and selective phase separation that standard nickel-focused reagents like dimethylglyoxime cannot achieve [1].

Solvent-Free Manufacturing of Pharmaceutical Intermediates

Where green chemistry mandates the reduction of volatile organic solvents, this compound is the required precursor for synthesizing imidazole N-oxides. Its proven compatibility with high-yield (92%) mechanochemical ball-milling processes allows for scalable, solvent-free production of heterocyclic scaffolds [2].

Safe Synthesis of Titanium Coordination Complexes

For materials science applications requiring the synthesis of Ti(IV) coordination adducts, 1,2-diphenylethanedione monoxime is prioritized over aliphatic oximes. Its ability to undergo a controlled Beckmann fragmentation at 120 °C prevents the violent thermal decomposition associated with DMG adducts, ensuring process safety during scale-up [3].

XLogP3

3.7

Other CAS

574-15-2

Wikipedia

(2Z)-2-hydroxyimino-1,2-diphenylethanone

General Manufacturing Information

1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)-: INACTIVE

Dates

Last modified: 08-15-2023

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